Calculated Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Differentiate Central Nervous System Penetration Potential Versus Directly N-Aryl-Linked Acrylamides
N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide exhibits a computed XLogP3 of 2.2 and TPSA of 29.1 Ų [1]. When compared with the directly N-aryl-linked analog N-(2,6-difluorophenyl)acrylamide (CAS 436099-80-8, predicted TPSA ~20–25 Ų and generally higher LogP due to the absence of the polar amide NH exposure modulation conferred by the ethyl spacer), the target compound's ethyl linker increases both TPSA and the number of rotatable bonds (3 vs. ~2 for the N-aryl analog), factors that influence passive membrane permeability and CNS penetration prediction models [2]. The TPSA value of 29.1 Ų falls below the commonly cited 60–70 Ų threshold for favorable BBB penetration, placing this compound within the physicochemical window predictive of CNS accessibility, while the 2,6-difluoro substitution pattern may reduce P-glycoprotein recognition compared to non-fluorinated analogs [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.2; TPSA = 29.1 Ų; Rotatable bonds = 3 |
| Comparator Or Baseline | N-(2,6-difluorophenyl)acrylamide (CAS 436099-80-8): predicted XLogP3 ~2.5–3.0; TPSA ~20–25 Ų; Rotatable bonds ~2 |
| Quantified Difference | ΔTPSA ≈ +4–9 Ų (higher polarity); additional rotatable bond (+1) introducing conformational flexibility |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm; Cactvs 3.4.6.11) [1]. Comparator properties estimated from structural class predictions. |
Why This Matters
For CNS-targeted screening campaigns, the target compound's physicochemical profile (XLogP3 2.2, TPSA 29.1 Ų) resides within favorable BBB-permeability parameter space, offering a differentiated starting point versus flatter, less flexible N-aryl acrylamide analogs.
- [1] PubChem Compound Summary CID 60932656. N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide — Computed Properties. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
- [2] Pajouhesh, H.; Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2 (4), 541–553. DOI: 10.1602/neurorx.2.4.541. View Source
- [3] Müller, K.; Faeh, C.; Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science 2007, 317 (5846), 1881–1886. DOI: 10.1126/science.1131943. View Source
